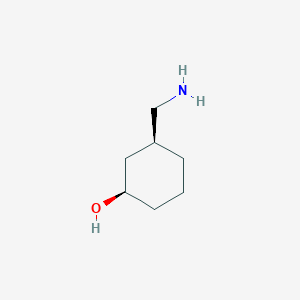
cis-3-(Aminomethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(Aminomethyl)cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a cyclohexanol derivative where an aminomethyl group is attached to the third carbon of the cyclohexane ring in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Aminomethyl)cyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives using catalysts such as Raney nickel. This method allows for the efficient production of the desired compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different aminocyclohexanol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various aminocyclohexanol isomers.
Substitution: Formation of N-substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
cis-3-(Aminomethyl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of cis-3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with receptor proteins, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
cis-2-Aminomethyl-cyclohexanol: Similar in structure but with the aminomethyl group attached to the second carbon.
trans-3-(Aminomethyl)cyclohexanol: The trans isomer of the compound with different spatial orientation.
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol: A derivative with additional methyl groups on the cyclohexane ring
Uniqueness: cis-3-(Aminomethyl)cyclohexanol is unique due to its specific spatial configuration, which can result in distinct chemical reactivity and biological activity compared to its isomers and derivatives. This uniqueness makes it valuable in stereoselective synthesis and in the development of chiral drugs and catalysts.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1R,3S)-3-(aminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |
Clé InChI |
WFTIZANRIDXCBN-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H](C1)O)CN |
SMILES canonique |
C1CC(CC(C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
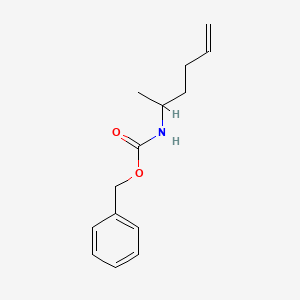
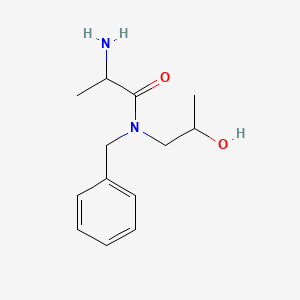
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
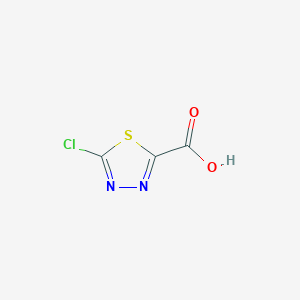
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
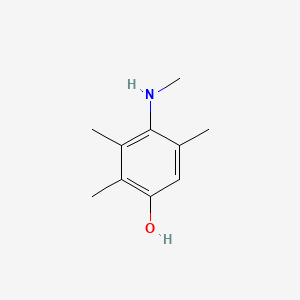
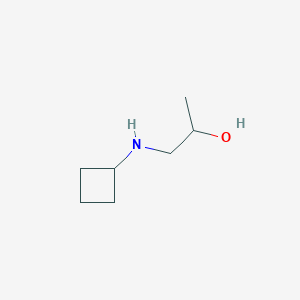
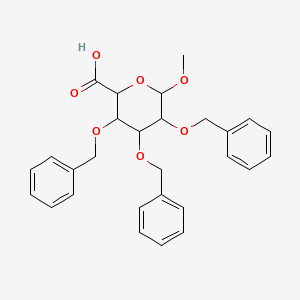
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
